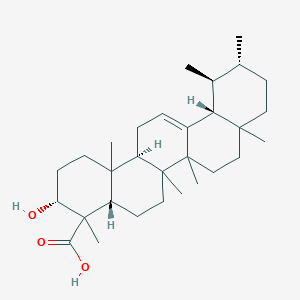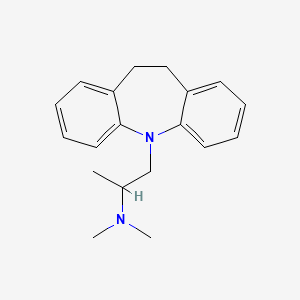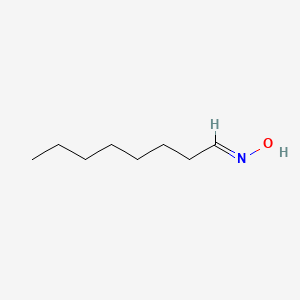![molecular formula C9H5F6N B14753611 Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 2002-95-1](/img/structure/B14753611.png)
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is a fluorinated aromatic amine. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and thermal stability. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- typically involves the reaction of benzenamine with 2,2,2-trifluoro-1-(trifluoromethyl)ethylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is conducted at room temperature and monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Nitrobenzenes.
Reduction: Amines.
Substitution: Various substituted benzenamines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of high-performance materials, including coatings and adhesives, due to its thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)]
- Benzenamine, 2-chloro-5-(trifluoromethyl)-
Uniqueness
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its stability and reactivity compared to other similar compounds, making it particularly valuable in applications requiring high thermal and chemical resistance .
Eigenschaften
CAS-Nummer |
2002-95-1 |
|---|---|
Molekularformel |
C9H5F6N |
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-N-phenylpropan-2-imine |
InChI |
InChI=1S/C9H5F6N/c10-8(11,12)7(9(13,14)15)16-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
WAOPHCHEIBALCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
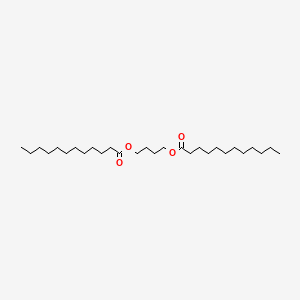

![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
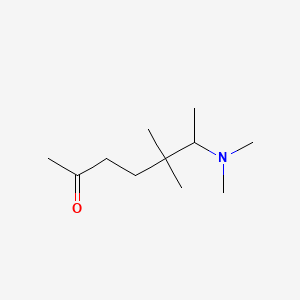
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

